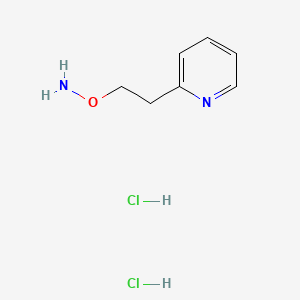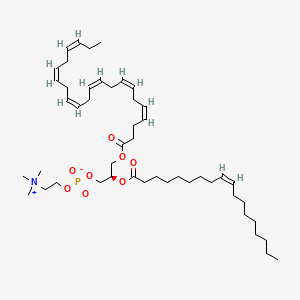
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride, also known as PEHNA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PEHNA is a hydroxylamine derivative that has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medical research.
Wirkmechanismus
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride inhibits copper-containing enzymes by binding to the copper ion in the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in enzyme activity. The inhibition of these enzymes has been shown to have important implications for the treatment of diseases such as cancer and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of copper-containing enzymes, this compound has been shown to have antioxidant properties, which may have important implications for the treatment of diseases such as Alzheimer's disease and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride is its ease of synthesis and purification, which makes it a valuable tool for scientific research. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride. One area of research is the development of new drugs based on the inhibition of copper-containing enzymes. Another area of research is the study of the antioxidant properties of this compound and its potential use in the treatment of various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential uses in medical research.
Synthesemethoden
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride can be synthesized through a simple reaction between 2-pyridine ethylamine and hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride has been extensively studied for its potential use as a biochemical tool in various scientific research applications. One of the main uses of this compound is in the study of copper-containing enzymes, such as tyrosinase and dopamine beta-hydroxylase. This compound has been shown to act as a potent inhibitor of these enzymes, which has important implications for the development of new drugs for various diseases.
Eigenschaften
IUPAC Name |
O-(2-pyridin-2-ylethyl)hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-10-6-4-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNJYAIZRQUCSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCON.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-[5-13C]xylose](/img/structure/B584066.png)


![D-[1,2-13C2]xylose](/img/structure/B584070.png)



![D-[2-13C]xylulose](/img/structure/B584082.png)

